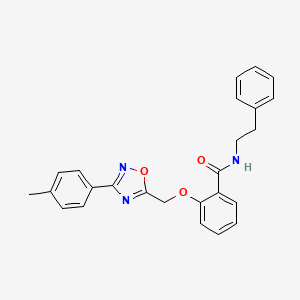
N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide, also known as PT-oxadiazole, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of benzamide derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee involves the inhibition of the NF-κB pathway, which is a critical signaling pathway involved in the production of inflammatory cytokines. N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee inhibits the phosphorylation of IκBα, which prevents the translocation of NF-κB to the nucleus, thereby inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects
N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee has shown several biochemical and physiological effects in various studies. One of the significant effects of N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee is its ability to reduce oxidative stress. Studies have shown that N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee has several advantages for lab experiments. One of the significant advantages is its ability to inhibit the NF-κB pathway, which is a critical signaling pathway involved in various inflammatory diseases. However, N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee also has limitations, such as its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee. One of the significant future directions is the development of more efficient synthesis methods for N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee. Another future direction is the investigation of the potential therapeutic applications of N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee in various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, future research could focus on the optimization of the pharmacokinetic properties of N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee to improve its efficacy and safety.
Conclusion
In conclusion, N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee is a novel compound that has shown promising results in various scientific research studies related to its synthesis, mechanism of action, and biochemical and physiological effects. The compound has significant potential therapeutic applications in various inflammatory diseases, and future research could lead to the development of more efficient synthesis methods and optimization of its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee involves several steps, including the reaction of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with phenethylamine to produce N-phenethyl-3-(p-tolyl)-1,2,4-oxadiazole-5-carboxamide. This compound is then reacted with 4-methoxybenzoyl chloride to produce the final product, N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide. The synthesis of N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee has shown potential therapeutic applications in various scientific research studies. One of the significant applications of N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee is its ability to act as an anti-inflammatory agent. Studies have shown that N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in various inflammatory diseases.
Propriétés
IUPAC Name |
2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-18-11-13-20(14-12-18)24-27-23(31-28-24)17-30-22-10-6-5-9-21(22)25(29)26-16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZROGFOIYAFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

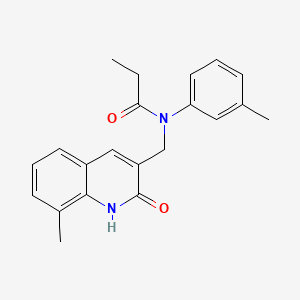
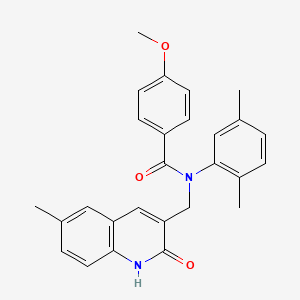
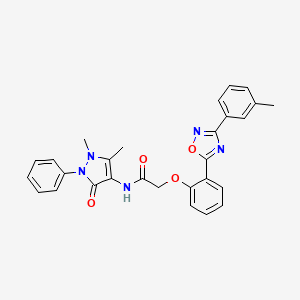
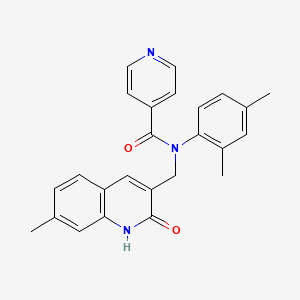

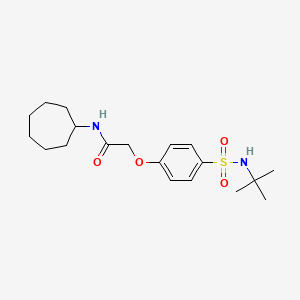

![2,2-diphenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7698012.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7698014.png)

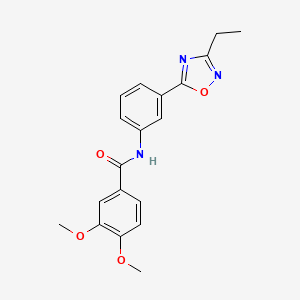
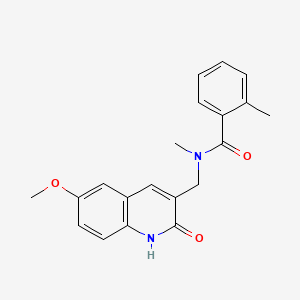
![N-[(2-chlorophenyl)methyl]-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7698036.png)
![N-(3-methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7698042.png)